molecular formula C7H13N3 B2389364 1-Isobutyl-1H-pyrazol-3-amine CAS No. 1003012-08-5

1-Isobutyl-1H-pyrazol-3-amine

Cat. No.: B2389364
CAS No.: 1003012-08-5
M. Wt: 139.202
InChI Key: HJCHYUULDNBCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. Its unique structural and electronic properties have rendered it a versatile scaffold in a multitude of scientific disciplines, most notably in medicinal chemistry and materials science. researchgate.netwisdomlib.orgresearchgate.net Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. wisdomlib.orgnih.gov This wide range of pharmacological effects has spurred extensive research into the synthesis and modification of pyrazole-containing compounds to develop novel therapeutic agents. wisdomlib.orgnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug discovery, making it an attractive component in the design of new pharmaceuticals. nih.gov

Overview of the 1H-Pyrazole-3-amine Moiety as a Privileged Scaffold

Within the diverse family of pyrazole derivatives, the 1H-pyrazole-3-amine moiety has emerged as a "privileged scaffold." This term signifies a molecular framework that can serve as a ligand for a variety of biological targets, a testament to its versatile binding capabilities. The presence of the amine group at the 3-position of the pyrazole ring provides a crucial point for hydrogen bonding and other molecular interactions, which is fundamental to its biological activity. nih.gov This structural feature is a common motif in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a key pharmacophore in the development of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases. nih.gov

Specific Context of 1-Isobutyl-1H-pyrazol-3-amine within the Pyrazole Family

This compound (CAS No. 1003012-08-5) is a specific derivative within the broader pyrazole class, characterized by an isobutyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group at the 3-position. bldpharm.comsigmaaldrich.com The introduction of the isobutyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic properties and binding affinity to biological targets. While the broader 1H-pyrazole-3-amine scaffold has been extensively studied, the specific properties and applications of the 1-isobutyl derivative are a subject of ongoing investigation. This article aims to provide a focused overview of the chemical characteristics and research findings related to this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number 1003012-08-5
SMILES Code NC1=NN(CC(C)C)C=C1

Table 1: Key Chemical and Physical Properties of this compound. bldpharm.combldpharm.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common approach to creating substituted pyrazoles is through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles like the 1-isobutyl variant, an isobutylhydrazine (B3052577) would be a likely starting material.

The reactivity of the this compound is largely dictated by the functional groups present: the pyrazole ring, the primary amine, and the isobutyl group. The primary amine at the 3-position is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are crucial for the synthesis of more complex derivatives with potential biological activities. The pyrazole ring itself can undergo electrophilic substitution, although the position of substitution is influenced by the existing substituents.

Research Applications

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various applications. For instance, derivatives of 1H-pyrazol-3-amine are known to be building blocks for kinase inhibitors. nih.gov The isobutyl group is a common feature in many biologically active molecules, often contributing to favorable interactions with hydrophobic pockets in protein targets.

Derivatives of similar structures, such as 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, have been investigated for their potential as anti-inflammatory agents and for their role in inhibiting specific enzymes. smolecule.com This suggests that this compound could serve as a valuable starting material or intermediate in the synthesis of novel compounds with therapeutic potential.

This compound is a member of the esteemed pyrazole family of heterocyclic compounds. Its structure combines the privileged 1H-pyrazole-3-amine scaffold with an isobutyl substituent, suggesting potential for diverse chemical modifications and biological applications. While direct research on this specific compound is limited, the well-established significance of the pyrazole core and the 3-amino pyrazole moiety in medicinal chemistry underscores its potential as a valuable building block for the development of new and effective therapeutic agents. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its scientific and biomedical potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHYUULDNBCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003012-08-5
Record name 1-(2-methylpropyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Isobutyl 1h Pyrazol 3 Amine and Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. Methodologies have evolved from classical condensation reactions to modern catalytic and multi-component strategies, offering improved efficiency, selectivity, and substrate scope. researchgate.netijrpr.com

Hydrazine (B178648) Condensation Reactions with Carbonyl Compounds

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, a method famously known as the Knorr pyrazole synthesis. researchgate.netbeilstein-journals.orgamazonaws.com This approach typically involves the reaction of 1,3-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, with hydrazines. researchgate.netamazonaws.commdpi.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

Variations of this method utilize other carbonyl-containing structures. For example, α,β-unsaturated carbonyl compounds (enones) can react with hydrazines to yield pyrazolines, which are then oxidized to form the corresponding pyrazoles. mdpi.compreprints.org Similarly, α,β-alkynic aldehydes and ketones are also effective precursors for pyrazole synthesis when reacted with hydrazine derivatives. mdpi.com The general trend is that condensation with α,β-enones often yields pyrazolines in a regioselective manner. mdpi.com

Table 1: Examples of Carbonyl Precursors in Hydrazine Condensation

Precursor Type Example Resulting Product
1,3-Diketone Acetylacetone 3,5-Dimethylpyrazole researchgate.net
β-Ketoester Ethyl acetoacetate Pyrazolone derivative
α,β-Unsaturated Ketone Vinyl ketone Pyrazoline (requires oxidation) mdpi.com

Multi-Component Cyclization Strategies for Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering high efficiency and atom economy by combining three or more reactants in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of complex pyrazole derivatives. mdpi.com A common strategy involves the one-pot reaction of aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization sequences to afford highly substituted pyrazoles, such as pyrano[2,3-c]pyrazoles. mdpi.comrsc.org

The advantages of MCRs include operational simplicity, reduced reaction times, and often the use of environmentally benign solvents like water. preprints.orgmdpi.com For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride can be conducted in water to produce polysubstituted pyrazoles. preprints.org Another innovative approach involves a titanium-imido based [2+2+1] multicomponent coupling of alkynes and nitriles, providing a direct route to multisubstituted pyrazoles without the need for traditional hydrazine precursors. scispace.com

Palladium-Catalyzed Ring-Opening Reactions

A novel and contemporary approach to pyrazole synthesis involves palladium-catalyzed ring-opening reactions. thieme-connect.comorganic-chemistry.org Specifically, a method has been developed for the synthesis of polysubstituted pyrazoles through the reaction of 2H-azirines with hydrazones, catalyzed by a palladium(II) species. thieme-connect.comthieme-connect.comorganic-chemistry.org This protocol provides an alternative pathway for constructing the pyrazole scaffold and demonstrates good tolerance for a variety of substrates. researchgate.netthieme-connect.com

The optimized reaction conditions typically involve Pd(OAc)₂ as the catalyst, with the addition of co-reagents such as cesium fluoride (B91410) (CsF) and potassium persulfate (K₂S₂O₈). thieme-connect.comorganic-chemistry.org The reaction is generally carried out in an anhydrous solvent like 1,4-dioxane (B91453) at elevated temperatures (e.g., 100 °C). thieme-connect.comthieme-connect.com This method represents a significant advancement, enriching the chemical transformations available for 2H-azirines and providing access to a diverse range of pyrazole structures. thieme-connect.com

Table 2: Optimized Conditions for Palladium-Catalyzed Pyrazole Synthesis

Parameter Condition Reference
Catalyst Pd(OAc)₂ (10 mol%) thieme-connect.comthieme-connect.com
Additive 1 CsF (1.0 equiv) thieme-connect.com
Additive 2 K₂S₂O₈ (2.0 equiv) thieme-connect.com
Solvent Anhydrous 1,4-dioxane thieme-connect.com

Regioselective Synthesis of N-Substituted Pyrazol-3-amines

A significant challenge in pyrazole synthesis is achieving regioselectivity, particularly when creating unsymmetrically substituted pyrazoles like 1-isobutyl-1H-pyrazol-3-amine. ijrpr.com Controlling the position of substituents, such as the N1-isobutyl group and the C3-amino group, is critical for tailoring the molecule's properties.

Strategies for N1-Isobutyl Substitution

The introduction of an isobutyl group at the N1 position of the pyrazole ring can be achieved through several methods. A common strategy is the direct N-alkylation of a pre-formed pyrazole ring with an isobutyl halide, such as isobutyl bromide, in the presence of a base. smolecule.com

A systematic study on the N-substitution of 3-substituted pyrazoles found that regioselective N1-alkylation can be effectively achieved using potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO). sci-hub.stacs.org This regioselectivity is often governed by steric effects, where the alkylating agent preferentially attacks the less hindered nitrogen atom (N1). sci-hub.st

An alternative, highly efficient method for N1-isobutylation employs isobutyl trichloroacetimidate (B1259523) as the electrophile under Brønsted acid catalysis, with camphorsulfonic acid (CSA) in 1,2-dichloroethane (B1671644) (DCE) proving to be an optimal system. smolecule.com This approach avoids the sometimes harsh conditions of halide alkylation and can lead to high yields of the desired N1-isobutyl product. smolecule.com

Control of Amino Group Positionality at C3

The placement of the amino group at the C3 position is typically controlled by the choice of the acyclic precursor used in the initial ring-forming condensation reaction. The reaction of β-ketonitriles with substituted hydrazines is a primary route to 3-aminopyrazoles. encyclopedia.pub

The regiochemical outcome of the cyclization is dependent on the relative reactivity of the functional groups in the precursor. For instance, when a precursor contains both a nitrile group and a carbonyl (ketone or ester) group, the nucleophilic attack from the substituted hydrazine can be directed. In the synthesis of 3-aminopyrazole (B16455) derivatives, the hydrazinic amine selectively attacks the nitrile group over a competing ester group, leading to the desired C3-amino substitution pattern. nih.gov The functionalization of 5-aminopyrazoles is also a well-explored area, highlighting that careful selection of synthetic routes, such as palladium-catalyzed arylations, is crucial for modifying the pyrazole core while maintaining the desired substituent pattern. researchgate.net The inherent reactivity of the starting materials, such as the selective reaction of a hydrazinic NH₂ group with a nitrile over a ketone, dictates the final structure. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold is a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a pyrazole core with a reactive amino group and multiple sites for substitution, allows for extensive chemical modification. These modifications are crucial for developing analogues with tailored properties, often explored through structure-activity relationship (SAR) studies. The primary sites for derivatization include the C4 and C5 positions of the pyrazole ring, the nitrogen atoms of the pyrazole ring, and the exocyclic amino group. Furthermore, the scaffold serves as a key precursor for constructing more complex fused heterocyclic systems.

Functionalization at C4 and C5 Positions of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to various functionalization reactions. mdpi.com The C4 position is particularly nucleophilic, while the C3 and C5 positions are more electrophilic. mdpi.com Modern synthetic methods have enabled the direct functionalization of these positions, often through transition-metal-catalyzed C-H activation. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. unipv.it

Key functionalization strategies at the C4 and C5 positions include:

C-H Arylation: Palladium-catalyzed direct arylation can introduce aryl groups at the C-H bonds of the pyrazole core. nih.govuni-muenchen.de The pyrazole's nitrogen atoms can act as directing groups to control the site-selectivity of the functionalization. nih.gov

Dicarbonylation: The C4 position can be functionalized via reactions with appropriate reagents to introduce dicarbonyl groups. For instance, a copper-catalyzed reaction of 5-aminopyrazoles with aryl methyl ketones can yield C4-dicarbonylated aminopyrazoles. researchgate.net

Diazotization and Cross-Coupling: The amino group at C3 can be transformed into a diazonium salt, which can then be removed and replaced. Subsequent Suzuki-Miyaura cross-coupling reactions can introduce aryl groups at this position, demonstrating a deaminative functionalization strategy. acs.org While this modifies the C3 position, it showcases the intricate reactivity of the scaffold.

Halogenation: Selective halogenation at the C4 position provides a handle for further modifications through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

These transformations allow for the synthesis of highly substituted pyrazoles, providing access to a diverse chemical space for further investigation. acs.org

N-Substitution Diversification for Structure-Activity Relationship Studies

The substituents on the nitrogen atoms of the pyrazole ring play a critical role in determining the molecule's biological activity and physicochemical properties. The 1-isobutyl group is one of many possible N-substituents, and diversifying this position is a common strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. nih.govacs.org

N-alkylation of the pyrazole core, typically starting from an unsubstituted or differently substituted pyrazole, can yield two regioisomers: the 1-substituted and 2-substituted products. acs.org The synthesis of N-alkyl pyrazoles is often achieved by reacting a primary amine with a 1,3-dicarbonyl compound. acs.org This approach allows for the introduction of a wide variety of N-substituents from commercially available primary amines. acs.org

Research has shown that altering the N1-substituent significantly impacts biological profiles. For example, in the development of kinase inhibitors, replacing a simple methyl group with larger alkyl groups or aryl moieties can drastically change potency and selectivity. nih.govnih.gov SAR studies have revealed that even small changes, such as modifying the length or branching of an alkyl chain at N1, can lead to substantial differences in activity. acs.org

nih.govacs.orgacs.orgnih.govacs.orgnih.govsharif.edunih.gov
N1-SubstituentSynthetic ApproachObserved Impact in SAR StudiesReference
MethylReaction with methylhydrazine or methylation of N-unsubstituted pyrazole.Common starting point for SAR; often serves as a baseline for activity.
IsobutylReaction with isobutylhydrazine (B3052577) or alkylation with an isobutyl halide. acs.orgCan improve lipophilicity and binding interactions. In some series, it has been shown to be a potent substituent. acs.org
Cycloalkyl (e.g., Cyclopropyl (B3062369), Cyclobutyl)Reaction with corresponding cycloalkylhydrazine.Cyclobutyl found to be more optimal for activity than cyclopropyl or cyclopentyl in certain kinase inhibitor series. nih.gov
Aryl (e.g., Phenyl)Reaction with arylhydrazines (e.g., phenylhydrazine). sharif.eduIntroduces potential for pi-stacking interactions; can significantly alter the electronic properties and conformation.
PyridinylReaction with pyridinylhydrazine or through coupling reactions.Can improve properties like efflux rate in drug candidates while maintaining acceptable potency. nih.gov

Preparation of Fused Pyrazole Systems Incorporating the Pyrazol-3-amine Scaffold

3-Aminopyrazoles are exceptionally useful precursors for the synthesis of fused heterocyclic systems due to the presence of a nucleophilic amino group adjacent to a ring nitrogen. nih.govresearchgate.netbeilstein-journals.org These reactions typically involve condensation with a 1,3-bielectrophilic partner to construct a new ring fused to the C3 and C4 positions of the pyrazole core. Two of the most important fused systems derived from this scaffold are pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.govcardiff.ac.uk

Pyrazolo[3,4-b]pyridines: These are commonly synthesized by reacting a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The reaction proceeds through an initial condensation, followed by cyclization and dehydration. The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a ketone) are also a powerful method for constructing this fused system. nih.govmdpi.com

Pyrazolo[3,4-d]pyrimidines: This fused system can be prepared by reacting 3-aminopyrazoles with various one-carbon electrophiles that also provide the necessary atoms to complete the pyrimidine (B1678525) ring. For example, cyclocondensation with formamide (B127407) under microwave irradiation is an effective method. cardiff.ac.uk Another route involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile intermediate with formic acid, followed by further modifications. mdpi.com These compounds are of significant interest as they are structurally analogous to purines, a core structure in DNA and RNA. nih.gov

nih.govmdpi.comnih.govnih.govcardiff.ac.ukcardiff.ac.ukmdpi.comcardiff.ac.uk
Fused SystemReactants with 3-AminopyrazoleTypical ConditionsKey FeaturesReference
Pyrazolo[3,4-b]pyridine1,3-Diketones, β-Ketoesters, α,β-Unsaturated KetonesAcid or base catalysis, heating, sometimes in ionic liquids or under microwave irradiation.Forms a pyridine (B92270) ring fused to the pyrazole. Regioselectivity can be an issue with unsymmetrical diketones.
Pyrazolo[3,4-b]pyridineAldehyde and a Ketone (Three-component reaction)Often acid-catalyzed (e.g., TFA in acetic acid), heating.Efficient one-pot synthesis for highly substituted derivatives.
Pyrazolo[3,4-d]pyrimidineFormamideMicrowave-assisted hydrolysis and cyclocondensation.Builds the pyrimidine ring, creating a purine (B94841) isostere.
Pyrazolo[3,4-d]pyrimidineFrom 5-amino-1H-pyrazole-4-carbonitrile with Formic AcidReflux in formic acid.A two-step approach where the aminopyrazole is first elaborated with a nitrile group.
Pyrazolo[3,4-b]quinolin-4-one2-NitrobenzaldehydeCyclocondensation reaction.Forms a more extended fused system with potential for further functionalization.

Computational and Theoretical Investigations of 1 Isobutyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and thermodynamic stability of pyrazole (B372694) derivatives. By applying functionals such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) or TZVP, the molecular geometry of 1-Isobutyl-1H-pyrazol-3-amine can be optimized to its lowest energy state. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability.

The optimized structure would reveal a nearly planar pyrazole ring, characteristic of aromatic systems. The exocyclic amine group at the C3 position and the isobutyl group at the N1 position introduce specific geometric features. The C-N bond of the amine group is expected to be shorter than a typical single bond, indicating some degree of electron delocalization from the nitrogen lone pair into the pyrazole ring. The flexibility of the isobutyl group would also be a key feature, with DFT calculations helping to identify the most stable rotameric conformations.

Thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy, derived from frequency calculations at the optimized geometry, quantify the molecule's stability. A higher negative value for the Gibbs free energy of formation indicates greater thermodynamic stability. These parameters are essential for comparing the stability of this compound with its isomers or related compounds.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table presents expected values based on DFT calculations of similar pyrazole structures.

ParameterValueDescription
Bond Lengths (Å)
N1-N2~1.38 ÅTypical N-N single bond in a pyrazole ring.
N2-C3~1.34 ÅPartial double bond character due to ring aromaticity.
C3-N(amine)~1.36 ÅShorter than a standard C-N single bond, suggesting electron delocalization.
C4-C5~1.39 ÅAromatic C-C bond within the pyrazole ring.
N1-C(isobutyl)~1.47 ÅStandard C-N single bond connecting the substituent.
**Bond Angles (°) **
N1-N2-C3~111°Angle within the five-membered ring.
N2-C3-C4~106°Angle within the five-membered ring.
C3-C4-C5~109°Angle within the five-membered ring.
Dihedral Angles (°)
H-N-C3-N2~0° or 180°Indicates the planarity of the amine group relative to the ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental approach to predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's nucleophilic and electrophilic behavior. youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the exocyclic amine group. The electron-donating nature of the amino group significantly raises the energy of the HOMO, making the molecule a good electron donor and thus nucleophilic. The LUMO, conversely, is likely distributed over the pyrazole ring, representing the most favorable location for accepting electrons in a reaction with a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, this gap can be used to compare the reactivity of different substituted analogs. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties This table outlines the expected FMO characteristics for this compound.

OrbitalPredicted Energy (eV)Primary Location of Electron DensityImplied Reactivity
HOMO High (e.g., -5.5 eV)Pyrazole ring and C3-amine groupNucleophilic character; site of electrophilic attack.
LUMO Low (e.g., -0.5 eV)Pyrazole ring systemElectrophilic character; site of nucleophilic attack.
Energy Gap (ΔE) Moderate (e.g., 5.0 eV)Indicates good kinetic stability but accessible reactivity. researchgate.netA smaller gap correlates with higher reactivity. wuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method provides valuable insights into charge distribution, charge transfer, and hyperconjugative interactions within the molecule. researchgate.net

NBO analysis of this compound would quantify the delocalization of electron density. A key interaction would be the donation of electron density from the lone pair of the amino nitrogen (a donor NBO) into the antibonding π* orbitals of the pyrazole ring (acceptor NBOs). The energetic significance of this delocalization is estimated using second-order perturbation theory, where a higher stabilization energy (E(2)) indicates a stronger interaction. uni-muenchen.de This charge transfer contributes to the partial double-bond character of the C3-N(amine) bond and stabilizes the molecule.

Furthermore, NBO analysis reveals the natural atomic charges on each atom, providing a more chemically intuitive picture of the charge distribution than other methods. The nitrogen atoms of the pyrazole ring and the amino group are expected to carry a negative charge, making them potential sites for hydrogen bonding.

Table 3: Anticipated NBO Analysis Results This table shows hypothetical NBO data illustrating key electronic features.

Analysis TypeFindingSignificance
Natural Atomic Charges N1: ~ -0.4 e, N2: ~ -0.3 e, N(amine): ~ -0.8 eHighlights the nucleophilic centers and potential hydrogen bond acceptors.
Donor-Acceptor Interactions (E(2) kcal/mol) LP(N_amine) → π(N2-C3)Strong delocalization, stabilizing the molecule and indicating conjugation.
LP(N_amine) → π(C4-C5)Further delocalization of the amine lone pair into the ring system.
σ(C-H)_isobutyl → σ*(N1-C5)Weak hyperconjugative interactions contributing to overall stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. rsc.orgnih.gov For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible isobutyl group and understanding how solvent molecules interact with the compound.

An MD simulation in a solvent like water would show the formation of a stable hydration shell around the molecule. Water molecules would form hydrogen bonds with the N-H protons of the amine group (as donors) and with the lone pairs of the pyrazole and amine nitrogens (as acceptors). These solvent interactions stabilize the solute and can influence its preferred conformation and tautomeric equilibrium.

Quantum Chemical Studies on Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations are performed on the DFT-optimized geometry of the molecule and can produce theoretical spectra that are in excellent agreement with experimental data. nih.govresearchgate.net

For this compound, calculating the NMR chemical shifts serves several purposes. It can help confirm the identity of the synthesized compound by matching the theoretical spectrum to the experimental one. It can also aid in the assignment of specific peaks to particular protons and carbons, which can sometimes be ambiguous from experimental data alone. Discrepancies between calculated and experimental shifts can point to specific environmental effects, such as strong solvent interactions or the presence of different tautomers or conformers in solution.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-DFT) This table provides an example of calculated NMR shifts relative to a standard (TMS), based on typical values for such structures.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrazole Ring
H4~5.5 ppm~98 ppmThe C4-H is typically in the aromatic region but shielded.
C3-~155 ppmCarbon bearing the amine group, significantly deshielded.
C5~7.3 ppm~135 ppmThe C5-H is in a more typical aromatic/heteroaromatic region.
Amine Group
NH₂~4.5 ppm (broad)-Chemical shift is sensitive to solvent and concentration.
Isobutyl Group
CH₂~3.8 ppm~55 ppmMethylene (B1212753) group attached to the N1 of the pyrazole ring.
CH~2.1 ppm~29 ppmMethine proton of the isobutyl group.
CH₃~0.9 ppm~20 ppmMethyl protons, appearing in the typical aliphatic region.

Theoretical Approaches to Tautomeric Preferences and Solvent Effects

Pyrazoles substituted with an amino group at the C3 position can potentially exist in two tautomeric forms: the amine form (this compound) and the imine form (1-Isobutyl-1,2-dihydro-3H-pyrazol-3-imine). Computational chemistry allows for the precise calculation of the relative energies of these tautomers, predicting which form is more stable and therefore predominates. beilstein-journals.org

Calculations are typically performed for the isolated molecule (in the gas phase) and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov These studies generally show that for 3-aminopyrazoles, the amino tautomer is significantly more stable than the imino tautomer. This preference is due to the energetic advantage of preserving the aromaticity of the pyrazole ring in the amino form.

Solvent polarity can influence the tautomeric equilibrium. nih.gov Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the relative energy difference between them might change. Theoretical calculations can quantify these solvent effects, providing a deeper understanding of the compound's behavior in different chemical environments. nih.gov

Table 5: Hypothetical Relative Energies of Tautomers This table illustrates the expected energetic preference for the amino tautomer in different environments.

TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Ethanol (kcal/mol)Relative Energy in Water (kcal/mol)
Amino Form 0.0 (Reference)0.0 (Reference)0.0 (Reference)
Imino Form +10.5+9.0+8.5

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. Given the prevalence of the pyrazole scaffold in medicinal chemistry, particularly as kinase inhibitors, docking studies are essential for evaluating the potential of this compound as a biologically active molecule. nih.govresearchgate.net

The docking process involves preparing the 3D structures of the protein and the ligand. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, and a scoring function estimates the binding affinity for each pose. nih.gov

For this compound, the pyrazole ring and the exocyclic amine group are key features for forming specific interactions. The amine group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. nih.gov The isobutyl group, being hydrophobic, would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions. nih.gov The results of a docking study can guide the design of more potent and selective analogs by identifying key interactions that can be optimized. nih.gov

Table 6: Example of a Molecular Docking Simulation Result This table shows hypothetical docking results of this compound into a protein kinase active site.

ParameterValue/Description
Protein Target Example: Protein Kinase (e.g., Aurora A)
Binding Energy -8.5 kcal/mol
Key Hydrogen Bonds Amine (NH₂) with backbone C=O of Glu181 Pyrazole (N2) with backbone N-H of Ala183
Hydrophobic Interactions Isobutyl group with Val135, Leu235, Met204
Predicted Inhibition Constant (Ki) ~500 nM

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit in SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activities. wikipedia.org For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net

QSAR models are developed by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. wikipedia.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest, are often employed to create these models. journal-academia.comresearchgate.net The predictive power of a QSAR model is rigorously assessed through validation techniques like cross-validation and external validation to ensure its reliability.

In the context of pyrazole derivatives, QSAR studies have been applied to predict and optimize a range of biological activities, including their potential as hypoglycemic agents, anticancer compounds, and enzyme inhibitors. journal-academia.comnih.govnih.gov For instance, research on pyrazole derivatives as potential hypoglycemic agents utilized QSAR models to identify key structural features that enhance this activity. These models demonstrated strong predictive capabilities, highlighting the utility of QSAR in guiding the design of new therapeutic agents. journal-academia.comresearchgate.net

Key Molecular Descriptors in QSAR Models of Pyrazole Derivatives

Several classes of molecular descriptors are commonly used in the development of QSAR models for pyrazole-based compounds. These can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the distribution of electrons within the molecule and include properties like dipole moment and partial charges.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule, which are crucial for its interaction with biological targets.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table illustrates some of the key molecular descriptors that have been identified as significant in QSAR studies of various pyrazole derivatives and their correlation with biological activity.

Descriptor ClassSpecific DescriptorCorrelation with ActivityBiological Target/Activity
Electronic Dipole MomentPositiveAnticancer
Topological Molecular RefractivityPositiveAntimicrobial
Hydrophobic LogPNegativeEGFR Inhibition
Steric Molar VolumePositiveHypoglycemic

This table is a representative example based on general findings for pyrazole derivatives and is intended for illustrative purposes.

Predictive Models and Statistical Validation

The development of robust QSAR models relies on sound statistical validation. Key statistical parameters are used to evaluate the performance and predictive ability of the generated models.

A study on pyrazole derivatives as potential hypoglycemic agents developed both Multiple Linear Regression (MLR) and Random Forest models. The statistical quality of these models is summarized in the table below. journal-academia.comresearchgate.net

ModelQ² (Cross-validated R²)RMSE (Root Mean Square Error)
Multiple Linear Regression (MLR) 0.820.800.25
Random Forest 0.900.850.20

Data sourced from studies on pyrazole derivatives as hypoglycemic agents. journal-academia.comresearchgate.net

The high values of R² (coefficient of determination) and Q² (cross-validated correlation coefficient) indicate a strong correlation between the predicted and observed activities and demonstrate the robustness and predictive power of the models. journal-academia.comresearchgate.net A lower RMSE value signifies a smaller error in prediction.

QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have also highlighted the importance of specific interaction fields. A 5D-QSAR model indicated that hydrogen bond acceptor, hydrophobic, and salt bridge fields contributed significantly to the inhibitory activity. nih.gov Such models are invaluable for the rational design of new, more potent inhibitors.

Analytical Method Development and Validation for 1 Isobutyl 1h Pyrazol 3 Amine

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis

Development of Separation Techniques for Purity and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of any extraneous components within a drug substance. chromatographyonline.comresearchgate.net For 1-Isobutyl-1H-pyrazol-3-amine, these impurities could originate from the synthesis process, such as starting materials, by-products, and intermediates, or arise from degradation upon storage.

The primary goal of the separation technique is to achieve adequate resolution between the main compound peak and all potential impurity peaks. The development process often begins with screening a set of dissimilar reversed-phase HPLC columns to evaluate different selectivities. chromatographyonline.com This initial screening helps in identifying the most suitable stationary phase that can differentiate between the structurally similar main compound and its impurities. chromatographyonline.com Highly sophisticated techniques, such as HPLC combined with mass spectrometry, are often indispensable for the identification of these minor components. researchgate.net

Optimization of Chromatographic Parameters (e.g., Column Selection, Mobile Phase)

Following the initial screening, the optimization of chromatographic parameters is performed to achieve the best possible separation in the shortest reasonable time.

Column Selection: Reversed-phase columns, particularly C18 (octadecylsilane) and C8 (octylsilane) phases, are most commonly employed for the analysis of moderately polar compounds like pyrazole (B372694) derivatives. The choice depends on the hydrophobicity of the analytes. The basic nitrogen in the pyrazole and amine moieties can interact with residual silanols on the silica (B1680970) support, leading to peak tailing. Therefore, modern, end-capped, high-purity silica columns are preferred.

Mobile Phase Optimization: The mobile phase composition, including the organic modifier, pH, and buffer, is a critical factor influencing selectivity and retention. chromatographyonline.com

Organic Modifier: Acetonitrile and methanol (B129727) are common organic solvents used. The type and proportion of the organic modifier are adjusted to control the retention time of the analytes.

Mobile Phase pH: The pH of the aqueous portion of the mobile phase is crucial for controlling the ionization state of the basic this compound. Operating at a pH 2-3 units below the pKa of the amine and pyrazole nitrogens ensures they are in their protonated, more water-soluble form, which generally leads to better peak shapes on reversed-phase columns. Buffers like phosphate (B84403) or formate (B1220265) are used to maintain a consistent pH.

Ion-Pair Reagents: For small, polar molecules that may have poor retention on reversed-phase columns, ion-pair reagents can be added to the mobile phase. These reagents, such as perfluoroalkanoic acids, form a neutral complex with the ionized analyte, increasing its retention. researchgate.net

Below is a table of typical starting parameters for HPLC method development for a compound like this compound.

ParameterTypical Condition/ValueRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte is in a single ionic form and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for elution.
Gradient 5% to 95% B over 20 minutesA generic starting gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves reproducibility of retention times.
Detection Wavelength 220 nm or Diode Array Detector (DAD) scanGeneral wavelength for compounds with aromatic rings. DAD allows for spectral analysis.
Injection Volume 5 µLA small volume to prevent column overload.

Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analyses and higher separation efficiency compared to traditional HPLC. For the analysis of this compound, converting an HPLC method to UHPLC can drastically reduce run times and solvent consumption, making it ideal for high-throughput screening in quality control environments. The principles of method development are similar to HPLC, but system pressures are much higher.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. The applicability of GC for this compound may be limited due to its polarity and potential for thermal degradation. However, GC is an excellent technique for the analysis of residual solvents that may be present from the manufacturing process. mod3pharma.com Headspace GC, where the vapor above the sample is injected, is the standard method for determining residual solvent impurities according to regulatory guidelines.

Spectrometric Detection Techniques (e.g., LC-MS, DAD) in Conjunction with Chromatography

Combining chromatography with spectrometric detectors provides a wealth of information beyond simple quantification.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, acquires the full UV-Vis spectrum at each point in the chromatogram. This is useful for:

Peak Purity Assessment: Comparing spectra across a single peak can indicate if it consists of a single component or co-eluting impurities.

Compound Identification: The UV spectrum can be compared to that of a reference standard for confirmation of identity.

Method Development: Helps in selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides mass information about the compounds eluting from the HPLC or UHPLC column. nih.gov For the analysis of this compound, LC-MS is invaluable for:

Molecular Weight Confirmation: The mass spectrometer can confirm the molecular weight of the main peak.

Impurity Identification: It is the primary tool for identifying unknown impurities by determining their molecular weights. Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification. researchgate.netnih.gov

High Sensitivity and Selectivity: MS detectors, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offer exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities. nih.govnih.gov

The following table compares the information provided by DAD and MS detectors.

DetectorPrincipleInformation ProvidedPrimary Use
Diode Array Detector (DAD) UV-Visible Light AbsorbanceUV-Vis SpectrumQuantification, Peak Purity, Wavelength Optimization
Mass Spectrometer (MS) Ionization and Mass-to-Charge Ratio (m/z) SeparationMolecular Weight, Structural Fragments (MS/MS)Impurity Identification, Structural Elucidation, Trace Analysis

Regulatory Guidelines for Analytical Procedure Validation (ICH Q2 and Q14)

Any analytical method intended for quality control of a pharmaceutical ingredient must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process. The recently adopted guidelines, ICH Q2(R2) and ICH Q14, provide a comprehensive framework for analytical procedure development and validation. gmp-compliance.orgispe.orgfda.gov

ICH Q14: Analytical Procedure Development: This new guideline emphasizes a systematic, science- and risk-based approach to method development. ispe.orgfda.govfda.gov It introduces the concept of the Analytical Target Profile (ATP) , which defines the quality requirements for the data generated by the method. fda.gov The development process, whether minimal (traditional) or enhanced, should be documented to justify the chosen procedure and its control strategy. fda.govich.org

ICH Q2(R2): Validation of Analytical Procedures: This revised guideline consolidates and updates previous versions, providing a framework for validating analytical methods. gmp-compliance.orgispe.org It specifies the validation characteristics that need to be evaluated. For an impurity quantification method for this compound, the following parameters would be essential:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated using DAD/MS to show peak purity.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Often assessed by spiking a placebo with known amounts of the impurities.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Together, ICH Q14 and Q2(R2) facilitate a lifecycle management approach, ensuring that an analytical procedure remains suitable for its intended purpose throughout its use. ich.org

Emerging Research Directions and Future Perspectives for 1 Isobutyl 1h Pyrazol 3 Amine

Identification of Untapped Biological Targets and Disease Areas

The 3-aminopyrazole (B16455) framework is a well-established pharmacophore present in numerous biologically active molecules. chim.it Research has historically focused on its role in developing agents with anti-inflammatory, anticancer, antiviral, and antibacterial properties. nih.govmdpi.com However, ongoing investigations are revealing novel and previously untapped biological targets, expanding the potential therapeutic landscape for derivatives such as 1-Isobutyl-1H-pyrazol-3-amine.

Emerging research is targeting a range of enzymes and signaling pathways. For instance, certain pyrazole (B372694) derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle regulation and represent key targets in oncology. tandfonline.comrsc.org Beyond cancer, new research has shown that N-(1H-Pyrazol-3-yl)quinazolin-4-amines can act as inhibitors of casein kinase 1δ/ε (CK1δ/ε), presenting opportunities for developing treatments for neurodegenerative diseases. nih.gov Furthermore, pyrazole-based structures are being explored as inhibitors of NADPH Oxidase 2 (NOX2), a target relevant to pathologies associated with inflammation in the brain. mdpi.com

The ability of the 3-aminopyrazole scaffold to act as a hydrogen bond donor-acceptor enhances its binding affinity to various biological receptors. tandfonline.com This versatility allows for the exploration of its potential in a wide array of disease areas that are currently underserved. The focus is shifting towards designing highly selective inhibitors to minimize off-target effects and improve therapeutic outcomes.

Table 1: Potential and Emerging Biological Targets for the 3-Aminopyrazole Scaffold
Target ClassSpecific Target ExampleAssociated Disease AreaReference
Protein KinasesCyclin-Dependent Kinase 2 (CDK2)Cancer tandfonline.comrsc.org
Protein KinasesCasein Kinase 1δ/ε (CK1δ/ε)Neurodegenerative Diseases, Cancer nih.gov
Enzymesp38 MAP KinaseInflammatory Diseases nih.govresearchgate.net
EnzymesMonoamine Oxidase (MAO)Neurological Disorders nih.gov
OxidoreductasesNADPH Oxidase 2 (NOX2)Neuroinflammation mdpi.com
TopoisomerasesDNA Gyrase / Topoisomerase IVBacterial Infections nih.gov

Advanced Materials Science Applications of Pyrazole Amine Scaffolds

While renowned for their biological activity, pyrazole amine scaffolds are increasingly being recognized for their potential in materials science. researchgate.net The heterocyclic structure and the presence of multiple nitrogen atoms make these compounds excellent ligands for coordination chemistry, capable of forming stable complexes with various metal ions. researchgate.net This property is fundamental to their application in creating novel materials with tailored electronic, optical, and catalytic properties.

The versatility of the pyrazole core allows for its incorporation into a range of advanced materials. There is growing interest in using pyrazole derivatives for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. Additionally, the inherent properties of pyrazoles make them suitable for use in agrochemicals, such as fungicides. nih.gov Another industrial application for 3-amino 1H-pyrazoles is in the inhibition of corrosion on metals like copper and brass. researchgate.net The isobutyl group in this compound could further modify properties such as solubility and steric hindrance, potentially leading to materials with unique characteristics.

Table 2: Potential Applications of Pyrazole Amine Scaffolds in Materials Science
Application AreaFunction of Pyrazole ScaffoldPotential End-UseReference
Coordination ChemistryLigand for Metal IonsCatalysts, Metal-Organic Frameworks (MOFs) researchgate.net
AgrochemicalsActive IngredientFungicides, Pesticides researchgate.netnih.gov
Corrosion InhibitionSurface Passivation AgentProtection of Metals (Cu, Zn, Al) researchgate.net
Polymer ScienceMonomer or AdditiveSynthesis of functional polymers smolecule.com

Innovative Synthetic Strategies for Complex this compound Architectures

The synthesis of 1-substituted-3-aminopyrazoles has traditionally been achieved through the cyclocondensation of substituted hydrazines with 1,3-dielectrophilic compounds like β-ketonitriles. chim.itnih.gov However, the demand for greater efficiency, regioselectivity, and molecular diversity has spurred the development of innovative synthetic methodologies.

Modern synthetic chemistry offers several advanced strategies to construct complex pyrazole architectures. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. chim.itsunway.edu.my Another significant advancement is the use of flow chemistry, which provides enhanced control over reaction parameters, improves safety, and allows for efficient scalability. mdpi.com Multi-component reactions (MCRs) are also gaining prominence as they enable the construction of complex, multi-substituted pyrazoles in a single step from simple precursors. tandfonline.com

A key challenge in pyrazole synthesis is controlling the regioselectivity to favor the 3-amino isomer over the 5-amino isomer. Recent studies have demonstrated that the reaction outcome can be directed by carefully selecting the reaction conditions (e.g., basic vs. neutral) to exploit either kinetic or thermodynamic control. thieme-connect.com These advanced methods provide powerful tools for the efficient and controlled synthesis of specific derivatives like this compound and its more complex analogs.

Table 3: Comparison of Synthetic Strategies for 3-Aminopyrazole Scaffolds
StrategyDescriptionAdvantagesReference
Conventional CyclocondensationReaction of a hydrazine (B178648) with a β-ketonitrile or equivalent.Well-established, versatile. chim.itnih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction.Reduced reaction times, often higher yields. chim.itsunway.edu.my
Flow ChemistryPerforming the reaction in a continuous-flow reactor.Improved safety, scalability, precise control. mdpi.com
Multi-Component ReactionsCombining three or more reactants in a one-pot synthesis.High efficiency, rapid generation of complexity. tandfonline.com
Regioselective ControlAltering conditions to favor kinetic or thermodynamic products.Selective formation of 3-amino vs. 5-amino isomers. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials design. nih.govresearchgate.net For compounds like this compound, these computational tools offer unprecedented opportunities to accelerate the design-synthesis-testing cycle.

AI and ML models can be trained on large datasets of known pyrazole derivatives to predict the biological activity and physicochemical properties of novel, virtual compounds. researchgate.net This allows for high-throughput virtual screening to identify promising candidates before committing resources to their synthesis. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are used to predict how pyrazole derivatives bind to specific biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective molecules. tandfonline.comrsc.org

Furthermore, AI can analyze structure-activity relationships (SAR) within a series of compounds to identify key structural features responsible for desired effects. nih.gov This information is critical for optimizing lead compounds. In the realm of synthesis, ML algorithms can predict the outcomes of chemical reactions and even propose novel, efficient synthetic routes for complex pyrazole architectures. researchgate.net The application of these in silico techniques promises to significantly reduce the time and cost associated with developing new drugs and materials based on the this compound scaffold.

Table 4: Applications of AI and Machine Learning in Pyrazole Compound Development
AI/ML ApplicationDescriptionImpact on DevelopmentReference
Virtual ScreeningScreening large virtual libraries of compounds for activity against a target.Rapid identification of potential hit compounds. nih.govresearchgate.net
Predictive ModelingPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early deselection of candidates with poor pharmacokinetic profiles. researchgate.net
Molecular Docking/DynamicsSimulating the interaction between a compound and its biological target.Understanding binding modes and guiding structural optimization. rsc.orgnih.gov
De Novo DesignGenerating novel molecular structures with desired properties.Exploration of novel chemical space for innovative scaffolds. researchgate.net
Synthesis PredictionPredicting optimal reaction pathways and conditions.Accelerating and optimizing the synthesis of target molecules. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-Isobutyl-1H-pyrazol-3-amine?

The synthesis of pyrazole derivatives like this compound typically employs multi-component reactions involving substituted hydrazines and carbonyl compounds. For example, condensation reactions between isobutyl hydrazine and β-keto esters or nitriles under reflux in ethanol or acetonitrile can yield the pyrazole core. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical for improving yields. Parallel purification techniques, such as column chromatography or recrystallization, are recommended to isolate the amine-substituted product .

Q. What analytical techniques are most effective for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and amine proton environments (e.g., δ 2.5–3.5 ppm for NH2 in DMSO-d6).
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 153.1 for C7H13N3).
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What solvents and storage conditions are suitable for this compound?

The compound is stable in dimethyl sulfoxide (DMSO) or ethanol at room temperature. For long-term storage, lyophilization or storage under inert gas (e.g., argon) at –20°C is advised to prevent oxidation or hydrolysis of the amine group. Avoid aqueous buffers with high pH to minimize degradation .

Advanced Research Questions

Q. How can reaction yields for this compound be systematically optimized?

Employ a Design of Experiments (DoE) approach to evaluate variables such as:

  • Catalysts : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselectivity.
  • Solvents : Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
  • Temperature : Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and side-product formation. Monitor progress via TLC or HPLC and validate using kinetic studies .

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

Discrepancies often arise from structural analogs with varying substituents. To address this:

  • Comparative assays : Test this compound alongside analogs (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine) in identical in vitro models (e.g., enzyme inhibition or cytotoxicity assays).
  • Meta-analysis : Aggregate data from structurally similar compounds to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Q. What computational strategies predict the interaction of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with:

  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Pair computational results with surface plasmon resonance (SPR) experiments for empirical validation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Modify the pyrazole core systematically:

  • Substituent variation : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) or aryl groups to assess steric effects.
  • Amine functionalization : Convert the primary amine to secondary or tertiary analogs (e.g., via reductive amination) to modulate solubility and target engagement. Evaluate changes using dose-response assays and pharmacokinetic profiling (e.g., LogP, metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.